21-Hydroxypregnenolone

Endocrinology Steroid Metabolism Analytical Chemistry

Generic substitution in steroidogenic research introduces uncontrolled variables. 21-Hydroxypregnenolone (Prebediolone) is the authentic Δ5-pathway intermediate with unique enzymatic properties distinct from pregnenolone or 21-deoxyprogesterone analogs. • CYP17 competitive inhibitor (Ki=36.4 µM) - absent in C-3 keto-Δ4 analogs at 100 µM • High-affinity 3β-HSD substrate (Km=85 nM) for extra-adrenal mineralocorticoid models • Essential CAH biomarker - 7.6-fold elevated in 21-hydroxylase deficiency Supplied with full CoA. In stock for immediate dispatch.

Molecular Formula C21H32O3
Molecular Weight 332.5 g/mol
CAS No. 1164-98-3
Cat. No. B045168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Hydroxypregnenolone
CAS1164-98-3
Synonyms3β,21-Dihydroxy-5-pregnen-20-one;  5-Pregnen-3β,21-diol-20-one;  NSC 60793;  Pregn-5-ene-3β,21-diol-20-one; 
Molecular FormulaC21H32O3
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)CO)CC=C4C3(CCC(C4)O)C
InChIInChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h3,14-18,22-23H,4-12H2,1-2H3/t14-,15-,16-,17-,18+,20-,21-/m0/s1
InChIKeyMOIQRAOBRXUWGN-WPWXJNKXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





21-Hydroxypregnenolone: Key Intermediate & Enzyme Modulator


21-Hydroxypregnenolone (also known as prebediolone) is an endogenous pregnane steroid characterized by a 3β-hydroxyl group, a Δ5 double bond, and a 21-hydroxyl group [1]. It serves as a critical branch-point intermediate in the biosynthesis of corticosteroids, specifically leading to the formation of 11-deoxycorticosterone and corticosterone, and is formed directly from pregnenolone via 21-hydroxylation [1][2]. Beyond its role as a biosynthetic precursor, 21-hydroxypregnenolone exhibits distinct modulatory activities on key steroidogenic cytochrome P450 enzymes, including CYP17 and CYP7B1, which differentiate it from its downstream products and structural analogs [3][4].

1
Steroidogenic intermediate
Branch-point precursor in Δ5-corticosteroid biosynthesis; converts to 11-deoxycorticosterone and corticosterone
2
Enzyme modulator
Distinct CYP17 inhibitor and CYP7B1 substrate; Δ5-3β-hydroxy configuration essential for target interaction
3
Analytical reference
Endogenous Δ5-steroid for bioanalytical method development and biomarker research in steroidogenic pathway studies

21-Hydroxypregnenolone: Why Analogs Fail


The structural and functional properties of 21-hydroxypregnenolone are distinct from its closest analogs, making generic substitution in experimental workflows scientifically unsound. It is not merely a 'hydroxylated pregnenolone.' While sharing a core structure, the specific placement of the 21-hydroxyl group and the retention of the Δ5-3β-hydroxy configuration confer unique enzymatic interactions and physiological distributions that are not replicated by its 21-deoxy analog (pregnenolone) or its 3-keto-Δ4 analog (21-hydroxyprogesterone/deoxycorticosterone) [1][2]. Specifically, these structural features dictate its higher endogenous abundance, its capacity as a competitive CYP17 inhibitor, and its distinct substrate affinity for 3β-HSD, as quantified below. Using an incorrect analog would therefore introduce uncontrolled variables into assays for steroidogenesis, enzyme kinetics, or biomarker analysis, invalidating comparative and quantitative conclusions [1][3].

21-Hydroxypregnenolone
Δ5-3β-hydroxy, 21-OH
vs
Pregnenolone
Δ5-3β-hydroxy, 21-deoxy
Lacks 21-hydroxyl group; minimal CYP17 inhibition and ~59-fold lower 3β-HSD affinity may shift pathway flux interpretation
21-Hydroxypregnenolone
Δ5-3β-hydroxy, 21-OH
vs
Deoxycorticosterone / C-3 keto analogs
Δ4-3-keto
C-3 keto-Δ4 configuration shows no CYP17 inhibition at tested concentrations; enzyme interaction profile may not transfer between structural classes

21-Hydroxypregnenolone: Quantitative Evidence vs. Analogs


Endogenous Abundance in Guinea Pig Serum

In a study comparing the serum concentrations of four major Δ5-3β-hydroxy-steroids in the guinea pig, 21-hydroxypregnenolone was found to be the most abundant, with a concentration of 17 nM. This was 1.7-fold higher than that of its immediate precursor, pregnenolone (10 nM), and over 34-fold higher than 17α-hydroxypregnenolone and dehydroepiandrosterone (each <0.5 nM) [1]. This establishes a clear quantitative hierarchy in this widely used model organism for steroidogenesis research.

Endogenous Abundance
Head-to-head
17 nM serum
1.7× vs pregnenolone (10 nM); >34× vs 17α-hydroxypregnenolone/DHEA
Supports primary circulating Δ5-steroid context in guinea pig model
RIA after HPLC; guinea pig serum
Endocrinology Steroid Metabolism Analytical Chemistry

CYP17 Inhibition vs. C-3 Keto Analogs

21-Hydroxypregnenolone exhibits a unique inhibitory profile against the key steroidogenic enzyme CYP17 (17α-hydroxylase/17,20-lyase). It competitively inhibits the 17α-hydroxylation of progesterone by human CYP17 with a Ki value of 36.4 µM [1]. In stark contrast, the structurally related C-3 keto-Δ4 steroids, deoxycorticosterone (21-hydroxyprogesterone), cortisol, and corticosterone, showed no marked inhibition at a concentration of 100 µM under the same assay conditions [1].

CYP17 Inhibition
Head-to-head
Ki = 36.4 µM
Target: Competitive inhibition
C-3 keto analogs: No marked inhibition at 100 µM
Δ5-3β-hydroxy configuration required for CYP17 interaction; analog substitution may yield false-negative results
Recombinant human CYP17; progesterone substrate
Enzymology Drug Discovery Endocrinology

Adrenal Conversion to Cortexone & Corticosterone

In an in vitro study using human hyperplastic adrenal gland slices, the transformation of 21-hydroxypregnenolone into downstream corticosteroids was quantified. The compound was converted into cortexone (11-deoxycorticosterone) with an efficiency of 44% and into corticosterone with an efficiency of 12% [1]. These quantitative yields demonstrate that 21-hydroxypregnenolone is a direct and efficient precursor in the Δ5-pathway of mineralocorticoid and glucocorticoid synthesis.

Adrenal Conversion
Reported
44% → cortexone
12% → corticosterone
Supports direct Δ5-pathway precursor context in adrenal steroidogenesis models
Human hyperplastic adrenal slices; in vitro incubation
Steroidogenesis Cell Biology Metabolism

High Affinity for 3β-HSD in Kidney Microsomes

The enzyme 3β-hydroxysteroid isomerase dehydrogenase (3β-HSD) converts 21-hydroxypregnenolone to the mineralocorticoid 11-deoxycorticosterone. In a kinetic study using guinea pig kidney microsomes, 21-hydroxypregnenolone was found to be a high-affinity substrate for this enzyme, with an apparent Km of 85 nM and a Vmax of 33 pmol/min/mg protein [1]. Notably, its precursor pregnenolone acted as a competitive inhibitor of this reaction with a much lower affinity (apparent Ki = 5 µM), highlighting the distinct and preferred role of 21-hydroxypregnenolone in this peripheral corticosteroid synthesis pathway [1].

3β-HSD Substrate Affinity
Head-to-head
Km = 85 nM
vs pregnenolone: Ki = 5 µM (competitive inhibitor)
~59-fold higher affinity as substrate
Establishes kinetically preferred 3β-HSD substrate for extra-adrenal corticosteroid synthesis research
Guinea pig kidney microsomes; conversion to 11-deoxycorticosterone
Enzymology Pharmacology Tissue Metabolism

Urinary Biomarker in 21-Hydroxylase Deficiency

In newborns with 21-hydroxylase deficiency, a condition where the conversion of 17-hydroxyprogesterone to 11-deoxycortisol is impaired, the urinary excretion of 21-hydroxypregnenolone sulfate is paradoxically and massively elevated. The mean excretion in affected infants was 887 μg/24 h (range 453–1431 μg/24 h), compared to a mean of 117 μg/24 h (range 17–263 μg/24 h) in healthy controls, representing a 7.6-fold increase [1]. This elevation is specific to 21-hydroxypregnenolone and its metabolite among the Δ5-3β-hydroxy steroids in this context, as the relative excretion compared to total Δ5 steroid output was slightly, but not significantly, lower [1].

Urinary Biomarker in CAH
Head-to-head
7.6-fold elevation
Affected mean: 887 µg/24 h
Control mean: 117 µg/24 h
Supports analytical method context for CAH biomarker research
Newborn 24 h urine; GC-MS sulfate fraction; reference-standard review
Clinical Chemistry Metabolomics Pediatric Endocrinology

Novel Substrate for CYP7B1

In contrast to the well-characterized C-3 keto-Δ4 steroids, 21-hydroxypregnenolone has been identified as a new substrate for the human oxysterol and steroid 7α-hydroxylase CYP7B1, an enzyme with important roles in neurosteroid metabolism and bile acid synthesis [1]. While specific kinetic parameters for 21-hydroxypregnenolone with CYP7B1 were not detailed in the abstract, the identification of this novel substrate-enzyme interaction expands the known metabolic role of 21-hydroxypregnenolone beyond the classical adrenal corticosteroid pathways and provides a new research avenue distinct from its analogs [1].

CYP7B1 Substrate
Class-level
Novel substrate identified
Recombinant human CYP7B1 recognition confirmed
Expands metabolic profiling context beyond classical adrenal pathways
Quantitative kinetic parameters to verify; neurosteroid research context
Neuroendocrinology Enzymology Metabolism

Applications of 21-Hydroxypregnenolone


Δ5-Steroidogenic Pathway Reconstitution

Researchers studying the alternative 'Δ5-pathway' of corticosteroid synthesis require authentic 21-hydroxypregnenolone to accurately model pathway flux. Evidence of its efficient conversion to cortexone (44%) and corticosterone (12%) in human adrenal tissue [1] validates its use as a precursor. Its high affinity for 3β-HSD (Km=85 nM) in peripheral tissues further supports its role in ex vivo models of extra-adrenal mineralocorticoid synthesis [2].

LC-MS/MS Method Development for CAH Diagnosis

For analytical chemists developing targeted metabolomics assays for congenital adrenal hyperplasia (CAH), 21-hydroxypregnenolone is a non-negotiable reference standard. The 7.6-fold elevation in urinary excretion observed in newborns with 21-hydroxylase deficiency [3] makes it a critical analyte for method validation, calibration curve generation, and accurate biomarker quantification in patient samples.

CYP17 Inhibition & Steroidogenesis Modulation

Studies investigating the modulation of CYP17 activity require 21-hydroxypregnenolone as a specific tool compound. Its demonstrated competitive inhibition (Ki=36.4 µM) is a property not shared by its C-3 keto-Δ4 analogs (deoxycorticosterone, cortisol, corticosterone), which show no activity at 100 µM [4]. This makes it an essential control or test article for elucidating structure-activity relationships at this key steroidogenic enzyme.

Extra-Adrenal Corticosteroid Synthesis in Peripheral Tissues

Research on local corticosteroid production in tissues like the kidney requires 21-hydroxypregnenolone to probe the function of enzymes like 3β-HSD. Its high-affinity substrate kinetics (Km=85 nM) and its predominance over pregnenolone as a circulating Δ5-steroid (17 nM vs 10 nM) [2][5] support its role as a primary prohormone in these systems. Using the correct compound is essential for accurate kinetic and functional studies.

Application
Selection Property
Validation Focus
Δ5-Pathway reconstitution studies
3β-HSD substrate affinity context
Conversion yield validation in adrenal tissue models
CAH biomarker method development
Δ5-steroid analytical reference standard
Urinary metabolite quantification; calibration range review
CYP17 modulation studies
Δ5-3β-hydroxy configuration specificity
Structure-activity relationship at CYP17 active site
Extra-adrenal steroidogenesis research
Peripheral 3β-HSD kinetic profile
Tissue-specific pathway modeling; substrate preference review

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